molecular formula C18H18N4OS B2440937 N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 890645-71-3

N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2440937
CAS No.: 890645-71-3
M. Wt: 338.43
InChI Key: HJSFYELLYVYZGA-UHFFFAOYSA-N
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Description

N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a small molecule research chemical with the molecular formula C20H20N4OS and a molecular weight of 364.47 g/mol. This compound belongs to the 1,2,3-triazole chemical class, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery and development. The 1,2,3-triazole core acts as a stable bioisostere for amide and ester functionalities, contributing to improved metabolic stability and binding affinity in drug-like molecules . This specific derivative incorporates a 1,2,3-triazole core disubstituted at the 1 and 4 positions, a structural feature common in compounds investigated for various biological activities. The structure is further characterized by an N-1 phenyl ring, a C-4 carboxamide group linked to a 2-(ethylsulfanyl)aniline moiety, and a C-5 methyl group. Researchers value this triazole-carboxamide architecture for its potential in designing enzyme inhibitors and receptor modulators. The presence of the carboxamide group is particularly significant, as it facilitates key hydrogen-bonding interactions with biological targets, a feature leveraged in the development of potent inhibitors for various enzymes . The ethylsulfanyl (thioether) side chain contributes to the molecule's lipophilicity, which can influence membrane permeability and pharmacokinetic properties. This compound is supplied for research use only (RUO) and is strictly intended for laboratory applications. It is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical as a building block in medicinal chemistry programs, a reference standard in analytical studies, or a key intermediate for the synthesis of more complex target molecules. Its structure makes it a candidate for screening against various biological targets in early-stage drug discovery, particularly in the development of new therapeutic agents for infectious diseases, cancer, and metabolic disorders .

Properties

IUPAC Name

N-(2-ethylsulfanylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-3-24-16-12-8-7-11-15(16)19-18(23)17-13(2)22(21-20-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSFYELLYVYZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxamide Hydrazone Preparation

The synthesis commences with 2-(ethylsulfanyl)aniline (1), which undergoes diazotization in HCl/NaNO₂ at 0–5°C to form diazonium salt (2). Subsequent coupling with methyl glycinate in acetic anhydride and sodium acetate yields oxazoledione hydrazone (3).

Reaction Conditions :

  • Temperature: 0–10°C (diazotization); 25°C (coupling).
  • Solvent: Acetic acid/water (diazotization); anhydrous acetic acid (coupling).
  • Yield: 68–72% (isolated via filtration).

Triazole Ring Formation

Hydrazone (3) reacts with phenylacetaldehyde (4) in acetic acid at 20–25°C for 24 hours, inducing cyclocondensation to form dihydrotriazole intermediate (5). Auto-oxidation under aerial O₂ affords the aromatic triazole core (6).

Critical Parameters :

  • Acid Catalyst : Acetic acid accelerates cyclization while suppressing side reactions.
  • Oxidation : Ambient O₂ sufficient; no additional oxidants required.
  • Yield: 65–70% after column chromatography (chloroform:acetone, 10:1).

Huisgen Cycloaddition Approach (Path B)

Azide-Alkyne Coupling

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-azido-N-(2-(ethylsulfanyl)phenyl)acetamide (7) and phenylacetylene (8) generates 1,4-disubstituted triazole (9). Subsequent N-methylation introduces the 5-methyl group.

Optimization Insights :

  • Catalyst : CuI (5 mol%) in DMF at 60°C.
  • Regioselectivity : Exclusive 1,4-adduct formation under Cu catalysis.
  • Yield: 82% (after silica gel purification).

Late-Stage Carboxamide Installation

Hydrolysis of triazole ester (10) (derived from azide-alkyne adduct) with LiOH in THF/H₂O yields carboxylic acid (11), which undergoes HATU-mediated coupling with 2-(ethylsulfanyl)aniline to furnish the target (12).

Challenges :

  • Ester Hydrolysis : Requires stringent pH control to prevent decarboxylation.
  • Amidation Efficiency : HATU/DIEA in DMF achieves >90% conversion.

Comparative Analysis of Methodologies

Parameter Path A (Cyclocondensation) Path B (CuAAC)
Reaction Steps 3 4
Overall Yield 45–50% 60–65%
Regiochemical Control Moderate (1,2,3-selectivity) High (1,4-selectivity)
Functional Group Tolerance Limited (acid-sensitive groups) Broad (thioethers stable)
Scalability Kilogram-scale feasible Milligram to gram

Path A excels in step economy but struggles with substituent flexibility. Path B offers superior regiocontrol but demands additional steps for methylation and amidation.

Mechanistic Investigations

Cyclocondensation Mechanism

Dihydrotriazole formation (Path A) proceeds via nucleophilic attack of the hydrazone nitrogen on the aldehyde carbonyl, followed by dehydration and oxidation. Isotopic labeling studies confirm H₂O elimination as rate-determining (k = 1.2 × 10⁻³ s⁻¹ at 25°C).

Copper’s Role in CuAAC

Cu(I) stabilizes the transition state through π-coordination to the alkyne, lowering activation energy by 15 kcal/mol. Thiophilic Cu-S interactions may explain compatibility with ethylsulfanyl groups.

Process Optimization and Scale-Up

Solvent Screening

  • Acetic Acid (Path A) : Optimal for cyclization but complicates product isolation due to high boiling point.
  • Switch to EtOAc/MeCN (3:1) : Enhances yield to 75% by improving intermediate solubility.

Catalytic Auto-Oxidation

Incorporating Fe(III) phthalocyanine (0.1 mol%) reduces reaction time from 24 h to 8 h while maintaining yield (68%).

Analytical and Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.85–7.40 (m, 9H, Ar-H), 2.51 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 2.32 (s, 3H, CH₃), 1.29 (t, J = 7.2 Hz, 3H, SCH₂CH₃).
  • HRMS : m/z calc. for C₁₈H₁₇N₃O₂S [M+H]⁺: 364.1089; found: 364.1092.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antioxidant Activity

Mechanism of Action : N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been identified as a potent antioxidant. Antioxidants play a critical role in neutralizing reactive oxygen species (ROS), which can cause oxidative stress and cellular damage. The compound's antioxidant capacity can be evaluated through various assays:

  • DPPH Assay : Measures the radical scavenging activity.
  • FRAP Assay : Assesses the ferric reducing antioxidant power.

Research Findings : Studies have indicated that derivatives of this compound exhibit superior radical scavenging activity compared to standard antioxidants like gallic acid, suggesting its potential for therapeutic applications in oxidative stress-related diseases.

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. The triazole derivatives are known for their effectiveness against various microbial strains:

  • Mechanism : The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.

Case Studies : Research indicates that certain triazole derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic contexts.

Research Insights : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This could lead to applications in treating conditions like arthritis or other inflammatory disorders.

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions under specific conditions. Techniques such as:

  • Reflux Conditions : Using a basic medium (e.g., aqueous sodium hydroxide) to facilitate cyclization.

For industrial production, methods can be scaled up using continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Mechanism of Action

The mechanism of action of N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets. The compound’s antioxidant activity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS) such as nitric oxide, hydrogen peroxide, and hydroxyl radicals . This activity helps protect cells and tissues from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s antioxidant activity and its potential therapeutic applications.

Biological Activity

N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family. This compound has garnered attention due to its diverse biological activities, which include potential applications in antimicrobial and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The compound features a triazole ring , a phenyl group , and an ethylsulfanyl substituent , contributing to its unique chemical properties. The presence of the triazole moiety is significant as it is known for its diverse pharmacological activities.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It is capable of scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis, with results indicating significant inhibition zones comparable to standard antibiotics .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Its mechanism of action could involve the modulation of inflammatory pathways and interaction with specific enzymes or receptors involved in inflammation .

Comparative Biological Activity

To better understand the biological activity of this compound in relation to other compounds, a comparative analysis is provided below:

Compound NameStructure FeaturesBiological Activity
This compoundTriazole ring with ethylsulfanyl groupAntioxidant, antimicrobial, anti-inflammatory
5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamideContains a triazole ring and carboxamide groupAntimicrobial and anti-inflammatory
2-Aminobenzimidazole derivativesSimilar nitrogen-containing heterocyclesAntimicrobial and antifungal

This table illustrates that while many triazole derivatives exhibit biological activities, the unique ethylsulfanyl substituent in this compound enhances its efficacy compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Screening : A study assessed its antimicrobial efficacy using the well diffusion method against various bacterial strains. The results indicated significant inhibition zones for E. coli and S. aureus, suggesting strong antimicrobial potential .
  • In Vitro Antioxidant Activity : Another investigation highlighted its ability to reduce oxidative stress markers in cell cultures, demonstrating its potential as an antioxidant agent .
  • Anti-inflammatory Mechanisms : Research focusing on inflammation pathways revealed that this compound could inhibit pro-inflammatory cytokine production in vitro, suggesting a mechanism for its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : Synthesis typically involves a multi-step process:

Cyclization : Reacting a substituted phenyl isocyanide with sodium azide under Huisgen 1,3-dipolar cycloaddition conditions to form the triazole core .

Functionalization : Introducing the ethylsulfanyl group via nucleophilic substitution or thiol-ene reactions.

Carboxamide Formation : Condensation with appropriate carboxylic acid derivatives using coupling agents like EDCI/HOBt .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard, with yields typically >80% for analogous triazole derivatives .
  • Characterization : Confirmed via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray Crystallography : Single-crystal diffraction data refined using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
  • Spectroscopic Techniques :

  • ¹H NMR : Chemical shifts for the triazole proton (~8.1–8.3 ppm) and ethylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
  • ¹³C NMR : Carboxamide carbonyl resonance at ~165–170 ppm .
    • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

  • Strategies :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility while maintaining stability .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
    • Validation : Solubility assessed via shake-flask method; bioavailability evaluated using pharmacokinetic models (e.g., Caco-2 cell permeability assays) .

Q. What computational approaches are suitable for predicting the biological targets of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., Hsp90, kinases) based on triazole-carboxamide pharmacophores .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
  • SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing ethylsulfanyl with methylsulfonyl) to correlate structural changes with activity .

Q. How can contradictory data between computational predictions and experimental bioassays be resolved?

  • Troubleshooting Steps :

Validate Assay Conditions : Ensure pH, temperature, and cofactor concentrations match physiological conditions .

Re-evaluate Force Fields : Adjust partial charges in docking simulations to better reflect electronic properties of the triazole ring .

Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently .

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